Cas no 1076198-37-2 (6-Maleimido-1-hexanal)

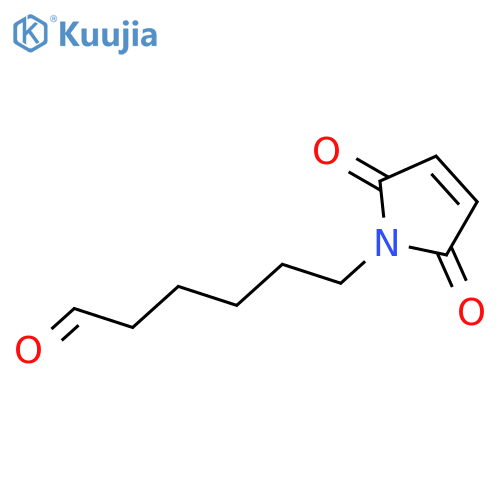

6-Maleimido-1-hexanal structure

商品名:6-Maleimido-1-hexanal

6-Maleimido-1-hexanal 化学的及び物理的性質

名前と識別子

-

- 6-Maleimido-1-hexanal

- 6-(2,5-dioxopyrrol-1-yl)hexanal

- 6-Maleimido-1-hexana

- 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal

- 1076198-37-2

- 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal;

- SCHEMBL14957451

- J-001927

- 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal

- DTXSID80624864

- DB-263917

- AKOS006327729

- ZWIGHFZUSGHZEZ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2

- InChIKey: ZWIGHFZUSGHZEZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=O)N(C1=O)CCCCCC=O

計算された属性

- せいみつぶんしりょう: 195.089543g/mol

- ひょうめんでんか: 0

- XLogP3: 1.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 6

- どういたいしつりょう: 195.089543g/mol

- 単一同位体質量: 195.089543g/mol

- 水素結合トポロジー分子極性表面積: 54.4Ų

- 重原子数: 14

- 複雑さ: 253

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: N/A

- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

- PSA: 54.45000

- LogP: 0.60860

6-Maleimido-1-hexanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-361714-250mg |

6-Maleimido-1-hexanal, |

1076198-37-2 | 250mg |

¥17223.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-361714-250 mg |

6-Maleimido-1-hexanal, |

1076198-37-2 | 250MG |

¥17,223.00 | 2023-07-11 | ||

| 1PlusChem | 1P00851T-100mg |

6-Maleimido-1-Hexanal |

1076198-37-2 | ≥95% | 100mg |

$601.00 | 2025-02-22 | |

| 1PlusChem | 1P00851T-250mg |

6-Maleimido-1-Hexanal |

1076198-37-2 | ≥95% | 250mg |

$1157.00 | 2025-02-22 | |

| 1PlusChem | 1P00851T-500mg |

6-Maleimido-1-Hexanal |

1076198-37-2 | ≥95% | 500mg |

$1712.00 | 2025-02-22 | |

| TRC | M138550-250mg |

6-Maleimido-1-hexanal |

1076198-37-2 | 250mg |

$ 2061.00 | 2023-09-07 | ||

| A2B Chem LLC | AD78993-1g |

6-MALEIMIDO-1-HEXANAL |

1076198-37-2 | ≥95% | 1g |

$2693.00 | 2024-04-20 | |

| A2B Chem LLC | AD78993-100mg |

6-MALEIMIDO-1-HEXANAL |

1076198-37-2 | ≥95% | 100mg |

$634.00 | 2024-04-20 | |

| A2B Chem LLC | AD78993-500mg |

6-MALEIMIDO-1-HEXANAL |

1076198-37-2 | ≥95% | 500mg |

$1810.00 | 2024-04-20 | |

| A2B Chem LLC | AD78993-250mg |

6-MALEIMIDO-1-HEXANAL |

1076198-37-2 | ≥95% | 250mg |

$1222.00 | 2024-04-20 |

6-Maleimido-1-hexanal 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1076198-37-2 (6-Maleimido-1-hexanal) 関連製品

- 519-02-8(Matrine)

- 2973-09-3(1-Butyl-1H-pyrrole-2,5-dione)

- 113-48-4(N-Octylbicycloheptenedicarboximide)

- 105-60-2(Caprolactam)

- 123-56-8(pyrrolidine-2,5-dione)

- 641-39-4(Allomatrine)

- 4080-76-6(Octyl Maleimide)

- 4856-87-5( BMH Crosslinker )

- 110-30-5(N,N'-Ethylenebisstearamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬